Proinsulin C-Peptide (55-89) is a specific peptide fragment derived from the proinsulin molecule, which plays a crucial role in the synthesis and regulation of insulin in humans. This fragment consists of amino acids 55 to 89 of the proinsulin sequence and is significant for its biological activity and potential applications in medical research and therapy.
Proinsulin C-Peptide (55-89) is synthesized from proinsulin, a precursor to insulin, which is produced in the pancreas. The C-peptide is released into the bloodstream during the cleavage of proinsulin into insulin and C-peptide, making it a useful biomarker for assessing insulin production in diabetic patients .
The synthesis of Proinsulin C-Peptide (55-89) typically involves solid-phase peptide synthesis (SPPS), a common method used for producing peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Proinsulin C-Peptide (55-89) consists of 35 amino acids with the following sequence:
Proinsulin C-Peptide (55-89) participates in various biochemical reactions, primarily involving its interaction with cell surface receptors that mediate signaling pathways related to insulin action.
The mechanism of action of Proinsulin C-Peptide (55-89) involves its interaction with specific receptors on target cells, which initiates intracellular signaling cascades that affect metabolic processes.
Relevant analyses include spectroscopic methods like mass spectrometry and nuclear magnetic resonance for confirming structure and purity .
Proinsulin C-Peptide (55-89) has several scientific applications:
The 35-amino acid Proinsulin C-Peptide (55-89), human (CAS 11097-48-6) contains a distinctive structural motif characterized by N-terminal dibasic residues (Arg55-Arg56) and C-terminal flanking residues (Lys88-Arg89). This specific arrangement (Arg-Arg-C-Peptide-Lys-Arg) represents the native processing site within proinsulin where proteolytic cleavage occurs to liberate the mature insulin molecule [2] [7]. The core sequence spans positions 57-87, corresponding to the canonical 31-amino acid C-peptide (Glu-Ala-Glu-Asp-Leu-Gln-Val-Gly-Gln-Val-Glu-Leu-Gly-Gly-Gly-Pro-Gly-Ala-Gly-Ser-Leu-Gln-Pro-Leu-Ala-Leu-Glu-Gly-Ser-Leu-Gln), flanked by the tetrabasic processing sites essential for prohormone convertase recognition (PC2 and PC1/3) [5] [9]. This molecular architecture facilitates the precise enzymatic cleavage that separates the insulin A and B chains during insulin maturation in pancreatic β-cells. The one-letter amino acid code is RREAEDLQVGQVELGGGPGAGSLQPLALEGSLQKR, with the dibasic motifs serving as molecular signatures for protease recognition and subsequent bioactive peptide liberation [6] [9].
Unlike its structurally defined insulin counterpart, Proinsulin C-Peptide (55-89) exhibits significant conformational flexibility in physiological environments (pH 7.4, 37°C). Biophysical analyses reveal minimal stable tertiary structure under native conditions, adopting instead a dynamic coil-like conformation with transient helical elements [2] [7]. This intrinsic disorder facilitates multiple biological roles through induced-fit binding mechanisms with membrane receptors. The peptide's quaternary behavior shows concentration-dependent self-association, though it predominantly exists as a monomer at physiological concentrations (nM-μM range) [8]. Structural studies indicate that the central region (positions 70-80: GAGSLQPLAL) demonstrates moderate helical propensity when interacting with lipid bilayers or putative receptor targets, suggesting that structural ordering occurs upon target engagement rather than in the unbound state [5] [7]. This conformational plasticity enables the peptide to participate in diverse signaling interactions, including activation of G-protein coupled pathways and modulation of enzymatic activities through allosteric mechanisms [2] [7].
The C-peptide region exhibits remarkable evolutionary conservation among mammals, reflecting its critical role in insulin biosynthesis and potential signaling functions. The human sequence shares >90% identity with primates and ~85% identity with rodents in the core C-peptide region (residues 57-87) [5] [9]. Key variations occur primarily in the C-terminal region: while human C-peptide terminates with Glu-Gln-Lys-Arg (positions 86-89), rodent equivalents display Glu-Gln-Ala-Arg. Crucially, the N-terminal dibasic motif (Arg-Arg) and C-terminal processing sequence (Lys-Arg) remain absolutely conserved across all mammalian species examined, underscoring their non-negotiable role in proinsulin processing [2] [9]. The central domain (positions 65-75: VELGGGPGAGG) demonstrates particularly high conservation, suggesting functional importance beyond its structural role in facilitating insulin folding. This evolutionary preservation implies conserved physiological functions that extend beyond its classical role as a passive connector peptide [5] [7].
Several residues exhibit exceptional conservation across species and participate in critical functional domains:
Table 1: Functionally Critical Conserved Residues in Human Proinsulin C-Peptide (55-89)
Residue Position | Amino Acid | Functional Significance | Conservation (%) |
---|---|---|---|
Glu3 (Position 57) | Glu | Membrane binding | 100% |
Gly14-16 (68-70) | Gly-Gly-Gly | Structural flexibility | 98% |
Glu27 (81) | Glu | Signaling modulation | 100% |
Gln31 (85) | Gln | Receptor recognition | 95% |
Lys33 (87) | Lys | Cleavage site | 100% |
Proinsulin C-Peptide (55-89), human possesses a well-defined molecular formula of C₁₅₃H₂₅₉N₄₉O₅₂, with an average molecular weight of 3617.2 Da (monoisotopic mass: 3616.84 Da). Minor variations in reported molecular weight (3617.1–3617.3 Da) across analytical sources stem from methodological differences in mass determination and isotopic abundance calculations [3] [5] [6]. The molecular structure incorporates:
Table 2: Molecular Characterization Parameters of Proinsulin C-Peptide (55-89), Human
Parameter | Value | Source |
---|---|---|
Empirical Formula | C₁₅₃H₂₅₉N₄₉O₅₂ | [3] [5] |
Average Molecular Weight | 3617.3 Da | [5] |
3617.1 Da | [6] | |
3617.07 Da | [3] | |
Monoisotopic Mass | 3616.84 Da | [2] [7] |
CAS Registry Number | 11097-48-6 | [3] [5] |
SMILES Notation | Complex stereospecific string | [2] [7] |
InChI Key | JEPNOJXFZHBCTB-ZCUALFGZSA-N | [2] [7] |
The molecule's chemical complexity is evidenced by its extended SMILES string and InChI identifier, which encode stereochemical configurations at all chiral centers (predominantly L-amino acids) and specify protonation states under standard conditions [2] [7]. Analytical characterization typically employs reverse-phase HPLC with mass spectrometric detection, consistently confirming ≥95% purity in commercial preparations as required for research applications [2] [5] [6].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: